molecular formula C8H11ClO B137388 (4Z)-8-chlorocyclooct-4-en-1-one CAS No. 138619-95-1

(4Z)-8-chlorocyclooct-4-en-1-one

Cat. No.: B137388
CAS No.: 138619-95-1
M. Wt: 158.62 g/mol
InChI Key: ULHIJCQHEHBSKY-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-8-chlorocyclooct-4-en-1-one, also known as CCOC, is a cyclic enone compound that has been extensively studied in scientific research due to its unique chemical properties. CCOC is a highly reactive molecule that can undergo a variety of chemical reactions, making it a valuable tool for synthetic chemistry and drug discovery.

Mechanism of Action

The mechanism of action of (4Z)-8-chlorocyclooct-4-en-1-one is complex and multifaceted. It is known to undergo a variety of chemical reactions, including Michael additions, Diels-Alder reactions, and ene reactions. These reactions can result in the formation of new chemical bonds and the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive molecule that can interact with a variety of biological targets. It has been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent. However, further research is needed to fully understand its biological effects.

Advantages and Limitations for Lab Experiments

(4Z)-8-chlorocyclooct-4-en-1-one is a valuable tool for synthetic chemistry and drug discovery due to its unique chemical properties. Its high reactivity and ability to undergo a variety of chemical reactions make it a versatile tool for the synthesis of complex organic molecules. However, its highly reactive nature can also make it difficult to work with, and caution must be taken when handling it in the laboratory.

Future Directions

There are many potential future directions for research on (4Z)-8-chlorocyclooct-4-en-1-one. One area of interest is the development of new synthetic methods using this compound as a reactive intermediate. Another area of interest is the development of new drugs and pharmaceuticals based on this compound and its derivatives. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as an anticancer agent.

Synthesis Methods

The synthesis of (4Z)-8-chlorocyclooct-4-en-1-one can be achieved through a variety of methods, including the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride, or the reaction of cyclooctene with chlorine gas. These reactions result in the formation of this compound as a yellow oil, which can be purified through distillation or column chromatography.

Scientific Research Applications

(4Z)-8-chlorocyclooct-4-en-1-one has been widely used in scientific research as a reactive intermediate in organic synthesis. Its unique chemical properties make it a valuable tool for the development of new drugs and pharmaceuticals, as well as for the synthesis of complex organic molecules. This compound has also been used in the development of new materials, such as polymers and coatings.

Properties

138619-95-1

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

(4Z)-8-chlorocyclooct-4-en-1-one

InChI

InChI=1S/C8H11ClO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7H,3-6H2/b2-1-

InChI Key

ULHIJCQHEHBSKY-UPHRSURJSA-N

Isomeric SMILES

C/1CC(C(=O)CC/C=C1)Cl

SMILES

C1CC(C(=O)CCC=C1)Cl

Canonical SMILES

C1CC(C(=O)CCC=C1)Cl

synonyms

4-Cycloocten-1-one, 8-chloro-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.